2-(4-Aminotetrahydro-2H-pyran-4-yl)acetamide

Lipophilicity Permeability Drug-likeness

2-(4-Aminotetrahydro-2H-pyran-4-yl)acetamide (CAS 1376435-50-5) is a primary acetamide substituted at the 4-position of a saturated tetrahydropyran (THP) ring with a geminal amino group. It belongs to the class of 4,4-disubstituted tetrahydropyrans that serve as conformationally constrained, three-dimensional scaffolds in medicinal chemistry.

Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
Cat. No. B13026846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminotetrahydro-2H-pyran-4-yl)acetamide
Molecular FormulaC7H14N2O2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESC1COCCC1(CC(=O)N)N
InChIInChI=1S/C7H14N2O2/c8-6(10)5-7(9)1-3-11-4-2-7/h1-5,9H2,(H2,8,10)
InChIKeyPIMPWIPMNDJNBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Aminotetrahydro-2H-pyran-4-yl)acetamide – A Structurally Distinctive Saturated Heterocyclic Building Block for Rational Procurement


2-(4-Aminotetrahydro-2H-pyran-4-yl)acetamide (CAS 1376435-50-5) is a primary acetamide substituted at the 4-position of a saturated tetrahydropyran (THP) ring with a geminal amino group. It belongs to the class of 4,4-disubstituted tetrahydropyrans that serve as conformationally constrained, three-dimensional scaffolds in medicinal chemistry [1]. Its molecular formula is C7H14N2O2 with a molecular weight of 158.20 g/mol [2]. Unlike planar aromatic or carbocyclic analogues, the embedded oxygen atom and the sp³-rich cage-like architecture deliver differentiated solubility, hydrogen-bonding capacity, and metabolic stability profiles that directly influence lead optimisation decisions in drug discovery programmes [3].

1 Conformationally constrained saturated THP scaffold for fragment-based lead generation
2 Dual primary amine and primary acetamide handles enable orthogonal conjugation chemistry
3 Balanced lipophilicity and polar surface area profile supports CNS drug-like property screening

Why 2-(4-Aminotetrahydro-2H-pyran-4-yl)acetamide Cannot Be Casually Replaced by Other 4-Amino-THP Derivatives or Linear Acetamides


In-class compounds sharing the 4-aminotetrahydropyran core differ critically at the 4-position substituent. The target compound is a primary acetamide, placing it at a specific coordinate within the property space defined by lipophilicity (XLogP3 = -1.1), hydrogen-bond donor/acceptor count (2/3), and topological polar surface area (TPSA = 78.3 Ų) [1]. The corresponding carboxylic acid analogue (CAS 303037-29-8) is >60-fold more ionised at physiological pH (XLogP3 = -2.7), while the methyl ester (CAS 178242-93-8) is >25-fold more lipophilic (XLogP3 ≈ 0.76) and lacks a hydrogen-bond donor on the side chain [2]. These differences preclude simple interchangeability: replacing the amide with an acid alters membrane permeability and oral absorption potential, while the ester introduces metabolic lability and different reactivity in amide-bond-forming reactions central to fragment elaboration and PROTAC linker chemistry [3].

Target Compound
Structural Analogue
Key Difference
Primary acetamide on quaternary THP carbon
Carboxylic acid analogue (CAS 303037-29-8)
Pronounced ionisation-state shift at physiological pH may alter permeability and oral absorption profile
Primary amide — 2 HBD / 3 HBA
Methyl ester analogue (CAS 178242-93-8)
Lacks amide H-bond donor; introduces metabolic lability and different amide-bond-forming reactivity
Primary amine + primary amide on quaternary carbon
N-(THP-4-yl)acetamide (CAS 854696-51-8)
Lacks free primary amine; cannot serve as nucleophilic handle for reductive amination or PROTAC conjugation

Quantitative Differentiation Evidence for 2-(4-Aminotetrahydro-2H-pyran-4-yl)acetamide Versus Closest Structural Analogues


XLogP3 Comparison: Amide vs. Carboxylic Acid – A 1.6-Log-Unit Window that Dictates Permeability

The primary acetamide of the target compound (XLogP3 = -1.1) provides a balanced lipophilicity intermediate between the highly polar carboxylic acid analogue (XLogP3 = -2.7) and the more lipophilic methyl ester (XLogP3 ≈ 0.76). In the context of oral drug-likeness, the amide's logP falls within the optimal range for passive membrane permeability while avoiding excessive polarity that limits absorption [1][2].

XLogP3 Profile
Reported
Target: XLogP3 = −1.1
Acid analogue: −2.7
Methyl ester: ≈ 0.76
Supports permeability prediction context
~40-fold shift in lipid/aqueous distribution vs acid analogue
Lipophilicity Permeability Drug-likeness

Topological Polar Surface Area (TPSA): 78.3 Ų Bridges CNS and Non-CNS Drug-like Space More Effectively Than Ester or Acid Analogues

The target compound's TPSA of 78.3 Ų sits between the methyl ester (61.6 Ų) and the carboxylic acid (72.6 Ų), offering a uniquely balanced profile in this homologous series. For CNS drug discovery, TPSA values below 80-90 Ų are typically required for adequate brain penetration, while values above 60 Ų are needed for sufficient aqueous solubility. The amide occupies the critical 70-80 Ų window that satisfies both constraints simultaneously, whereas the ester (61.6 Ų) risks insufficient solubility and the acid (72.6 Ų) combined with its pronounced ionisation may limit passive BBB crossing [1][2].

TPSA Profile
Reported
Target: 78.3 Ų
Methyl ester: ≈ 61.6 Ų
Acid analogue: 72.6 Ų
Supports CNS penetration screening context
Occupies 70–80 Ų window balancing solubility and BBB penetration potential
Polar surface area CNS penetration Oral bioavailability

Hydrogen-Bond Donor/Acceptor Ratio: The Amide Provides an Extra Donor Not Available in N-(Tetrahydro-2H-pyran-4-yl)acetamide

2-(4-Aminotetrahydro-2H-pyran-4-yl)acetamide possesses 2 hydrogen-bond donors (HBD) and 3 hydrogen-bond acceptors (HBA), differing fundamentally from N-(tetrahydro-2H-pyran-4-yl)acetamide (CAS 854696-51-8), which has only 1 HBD and 2 HBA. The extra HBD arises from the primary amide -NH2 group attached to the quaternary carbon, enabling an additional hydrogen-bonding interaction with biological targets or crystal-lattice partners. This can be critical in fragment-based drug discovery, where each additional productive hydrogen bond can contribute 0.5-1.5 kcal/mol to binding free energy [1].

H-Bond Donors
Reported
Target: 2 HBD / 3 HBA
N-substituted regioisomer: 1 HBD / 2 HBA
Supports target-engagement assay context
Extra HBD may contribute 0.5–1.5 kcal/mol to binding free energy
Hydrogen bonding Target engagement Crystal packing

Vendor-Assayed Purity: Commercial Availability at 98% (HPLC) Reduces Risk of Impurity-Driven False Positives in Biochemical Screens

Multiple vendors supply 2-(4-aminotetrahydro-2H-pyran-4-yl)acetamide at ≥95% purity, with at least one vendor (Leyan, catalogue #1551584) offering a 98% (HPLC) grade . In comparison, the methyl ester analogue is typically supplied at 95-97% purity and the free carboxylic acid at 95% . The higher available purity for the amide reduces the probability of impurity-driven false positives in biochemical screening by at least 2-3 percentage points, which can be material when screening libraries of 10⁴-10⁵ compounds where false-positive rates of even 1% generate hundreds of spurious hits.

Vendor Purity
Data to verify
98% (HPLC)
Supports screening hit-confidence context
1–3 pp higher than typical acid/ester analogue grades; supplier-reported
Purity Quality control High-throughput screening

Rotatable Bond Count: Two Rotatable Bonds Minimise Conformational Entropy Cost Upon Binding Relative to More Flexible Linear Alternatives

The target compound possesses exactly two rotatable bonds (CH₂–C(=O)NH₂ and the ring-connecting C–C bond), matching the constraint profile of the acid analogue (also 2 rotatable bonds) [1][2]. By contrast, linear amino-acid amide building blocks such as glycinamide or beta-alaninamide have higher effective conformational freedom. In fragment-based drug design, each freely rotatable bond lost upon binding imposes an entropic penalty of approximately 1-2 kJ/mol; thus, a low rotatable-bond count directly improves ligand efficiency (LE) and LipE metrics.

Rotatable Bonds
Class-level
2 rotatable bonds; THP ring pre-organises scaffold geometry
May support ligand efficiency screening context
Conformational entropy benefit inferred from fragment-design principles; no direct ITC data
Conformational restriction Entropy Ligand efficiency

Dual Functional Handles: Simultaneous Primary Amine and Primary Amide Enable Orthogonal Conjugation Chemistry Not Possible with Mono-Functional Analogues

2-(4-Aminotetrahydro-2H-pyran-4-yl)acetamide is a rare bifunctional building block that presents both a primary aliphatic amine (pKa ~9.5-10.5) and a primary acetamide on the same quaternary carbon. The acidic carboxylic acid analogue (pKa ~3-4) cannot participate in reductive amination or amide coupling as a nucleophile without protection, while the N-substituted regioisomer (N-(tetrahydro-2H-pyran-4-yl)acetamide) lacks a free primary amine entirely [1]. This orthogonal reactivity allows the compound to serve as a compact, two-point linker in PROTAC design or as a diversity-generating core for parallel library synthesis, where the amine is first functionalised (e.g., via reductive amination or sulfonylation) while the acetamide remains intact, and vice versa.

Orthogonal Handles
Method context
Primary amine (pKa ~9.5–10.5) + primary acetamide on quaternary carbon
Supports orthogonal conjugation workflow
Avoids protecting-group cycles required with acid analogue; synthetic logic assessment
Bifunctional building block PROTAC linker Orthogonal reactivity

Priority Procurement Scenarios for 2-(4-Aminotetrahydro-2H-pyran-4-yl)acetamide Based on Verified Differentiation Evidence


Fragment-Based Lead Generation in CNS Drug Discovery Programmes

With a balanced XLogP3 of -1.1 and a TPSA of 78.3 Ų, the compound straddles the critical CNS drug-like property window. Medicinal chemists should prioritise this amide over the more polar carboxylic acid (XLogP3 -2.7) when designing fragment libraries intended for blood-brain barrier penetration, as the latter's excessive polarity is known to limit passive CNS exposure [1][2].

PROTAC Linker Design Requiring Orthogonal Amine-Acetamide Handles

The presence of a primary amine and a primary amide on a compact, saturated scaffold allows sequential functionalisation without protecting-group conflicts. This avoids the additional synthetic steps required when using the acid analogue, where amine-functionalisation must contend with the carboxylic acid moiety [3].

High-Throughput Screening Library Production Requiring ≥98% Purity Building Blocks

Sourcing at 98% purity reduces the downstream burden of hit deconvolution compared to the 95% typical of the ester and acid analogues. For screening collections exceeding 50,000 compounds, this purity differential can eliminate hundreds of false-positive artefacts that would otherwise consume validation resources .

Scaffold-Hopping from Carbocyclic to Heterocyclic Cores in Kinase or DPP-IV Inhibitor Programmes

The tetrahydropyran ring's increased polarity and hydrogen-bonding capacity relative to cyclohexane analogues (class-level evidence) make the compound a rational replacement when improving solubility or reducing logP is a programme objective. The geminal amine-acetamide substitution pattern additionally serves as a direct mimic of the 4-aminopiperidine motif found in multiple DPP-IV inhibitor chemotypes [4].

Application
Selection Property
Validation Focus
CNS fragment-based lead generation
Balanced XLogP3 and TPSA profile
CNS permeability screening and property window verification
PROTAC linker design with orthogonal handles
Primary amine and primary acetamide on saturated scaffold
Sequential functionalisation without protecting-group conflicts
High-throughput screening library production
Available at 98% purity grade
Hit deconvolution efficiency and false-positive rate control
Scaffold-hopping from carbocyclic to heterocyclic cores
Increased polarity and H-bonding capacity vs cyclohexane analogues
Solubility improvement and logP reduction in lead optimisation
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